molecular formula C14H15N5O6S2 B1237470 Desacetylcefotaxime

Desacetylcefotaxime

Cat. No.: B1237470
M. Wt: 413.4 g/mol
InChI Key: FHYWAOQGXIZAAF-RWFJUVPESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Desacetylcefotaxime is typically produced through the hydrolysis of cefotaxime. The process involves the removal of the acetyl group from cefotaxime, resulting in the formation of deacetylcefotaxime. This reaction can be carried out under mild acidic or basic conditions, often using reagents such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of deacetylcefotaxime involves the enzymatic hydrolysis of cefotaxime. Enzymes such as esterases are used to selectively remove the acetyl group, ensuring high yield and purity of the final product. This method is preferred due to its efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Desacetylcefotaxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Desacetylcefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria . The compound is particularly effective against Gram-positive and Gram-negative bacteria, including those resistant to other β-lactam antibiotics .

Properties

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1

InChI Key

FHYWAOQGXIZAAF-RWFJUVPESA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Synonyms

deacetylcefotaxime
desacetylcefotaxime
desacetylcefotaxime, monosodium salt
desacetylcefotaxime, monosodium salt, (6R-trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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